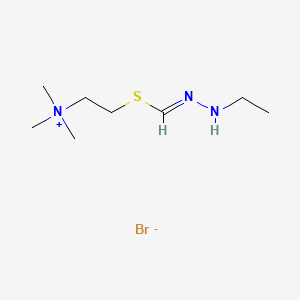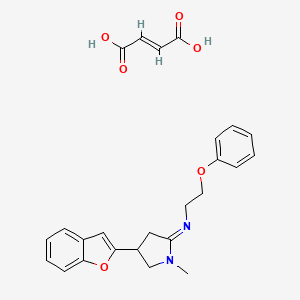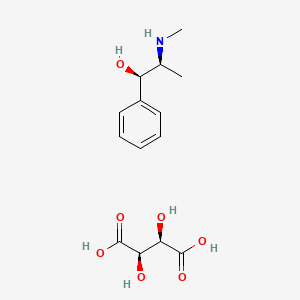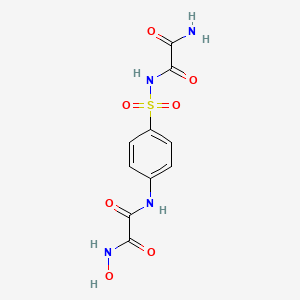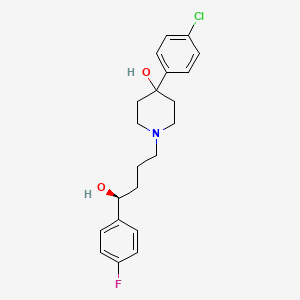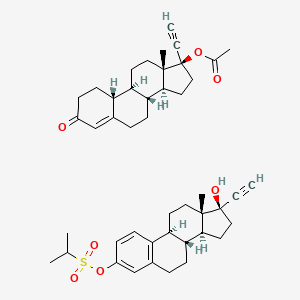
Deposiston
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deposiston is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Deposiston can be synthesized through several methods, including chemical vapor deposition (CVD) and electrodeposition. In CVD, precursor gases react at high temperatures to form a solid layer of this compound on a substrate. The reaction conditions typically involve temperatures around 1000°C and the use of inert gases like argon as diluents . Electrodeposition involves the electrochemical reduction of metal ions from an electrolyte to form a metallic coating on a base material .
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their efficiency and ability to produce high-purity materials. The process involves the continuous flow of precursor gases into a reaction chamber, where they react and deposit a thin film of this compound on substrates. This method is widely used in the semiconductor and ceramic industries .
Chemical Reactions Analysis
Types of Reactions
Deposiston undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions typically occur in the presence of specific catalysts and under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of this compound, while reduction can yield pure this compound metal.
Scientific Research Applications
Deposiston has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and thin films for electronic devices
Mechanism of Action
The mechanism by which Deposiston exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, this compound acts as a catalyst, facilitating the conversion of reactants to products. In biological systems, it interacts with specific proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Deposiston is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:
Nickel: Used in electroplating and as a catalyst in various chemical reactions.
Copper: Known for its electrical conductivity and use in electronic devices.
Gold: Employed in medical applications and as a catalyst in specific reactions.
This compound stands out due to its versatility and wide range of applications across different fields.
Properties
CAS No. |
54958-72-4 |
|---|---|
Molecular Formula |
C45H58O7S |
Molecular Weight |
743.0 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1 |
InChI Key |
GBBLXLZDAKZQGW-XOCSYMDRSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C |
Canonical SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



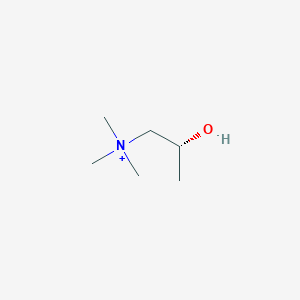
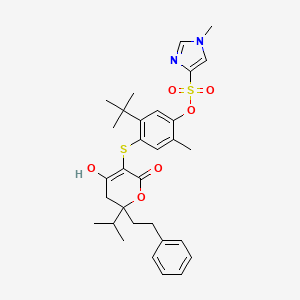
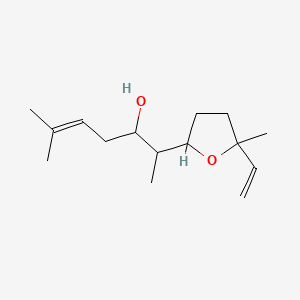

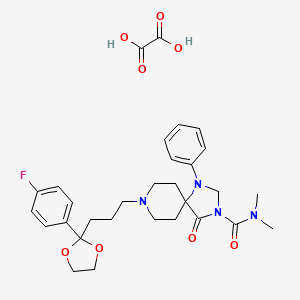
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
